molecular formula C17H16ClN B13966764 1-Benzyl-4-methylquinolinium chloride CAS No. 52181-07-4

1-Benzyl-4-methylquinolinium chloride

Cat. No.: B13966764
CAS No.: 52181-07-4
M. Wt: 269.8 g/mol
InChI Key: CHVNPOOMQVUQHU-UHFFFAOYSA-M
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Description

1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium compound with the molecular formula C17H16ClN. It is known for its cationic surfactant properties and is used in various industrial and research applications. The compound is characterized by its stability and solubility in water, making it suitable for diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylquinolinium chloride can be synthesized through the quaternization of 4-methylquinoline with benzyl chloride. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methylquinolinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinolinium salts, amines, and substituted quinolinium derivatives .

Scientific Research Applications

1-Benzyl-4-methylquinolinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylquinolinium chloride involves its interaction with cellular membranes. As a cationic surfactant, it can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound targets the lipid bilayer of microbial cells, causing increased permeability and eventual cell death .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-methylquinolinium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl and methyl groups contribute to its stability and effectiveness as a surfactant and antimicrobial agent .

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique properties and diverse reactivity make it a valuable tool in scientific research and industrial processes

Properties

CAS No.

52181-07-4

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

1-benzyl-4-methylquinolin-1-ium;chloride

InChI

InChI=1S/C17H16N.ClH/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;/h2-12H,13H2,1H3;1H/q+1;/p-1

InChI Key

CHVNPOOMQVUQHU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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